4,4-Diethoxybut-2-en-1-ol is an organic compound characterized by its unique structure, which includes a double bond and two ethoxy groups attached to a butene backbone. Its molecular formula is , and it features a hydroxyl group (-OH) that contributes to its reactivity and potential biological activity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
These reactions make it a versatile intermediate in organic synthesis.
Several synthesis methods for 4,4-diethoxybut-2-en-1-ol have been reported:
These methods highlight the compound's accessibility for synthetic chemists.
4,4-Diethoxybut-2-en-1-ol has potential applications in:
Several compounds share structural similarities with 4,4-diethoxybut-2-en-1-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,4-Dimethylhex-2-en-1-ol | Contains two methyl groups instead of ethoxy groups | Higher hydrophobicity due to methyl groups |
| 4,4,4-Trifluorobut-2-en-1-ol | Contains trifluoromethyl group | Increased electronegativity affects reactivity |
| 5-Diethoxymethyl-1,1-diethoxy... | More complex structure with additional functional groups | Potentially different biological activities |
These comparisons illustrate the uniqueness of 4,4-diethoxybut-2-en-1-ol in terms of its functional groups and potential applications. Each compound's unique features contribute to its distinct reactivity and biological properties.
The synthesis of 4,4-diethoxybut-2-en-1-ol derivatives often involves ring-opening reactions of strained cyclopropane intermediates under phase-transfer conditions. A pivotal study demonstrated that 1,1-dibromo-2-chloro-2-methylcyclopropane undergoes ring-opening in the presence of triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst and ethanol as a nucleophile. Notably, the amount of ethanol critically determines the reaction pathway:
The mechanism proceeds via a cyclopropene intermediate (Scheme 2 in ), where ethanol attacks the electrophilic carbon atoms. This reaction highlights the dual role of ethanol as both a solvent and a nucleophile, enabling efficient ring-opening under mild conditions.
| Reaction Conditions | Catalyst | Additive | Products Formed | Yield |
|---|---|---|---|---|
| 50% NaOH, TEBA, no ethanol | TEBA | None | 1,1-dibromo-2-chloro-2-methylcyclopropane | 95% |
| 50% NaOH, TEBA, 8 equiv ethanol | TEBA | Ethanol | 1,1-diethoxybut-2-yne + 3,3-diethoxybut-1-yne | 80% |
The regioselectivity of nucleophilic attack on cyclopropane derivatives is profoundly influenced by the nature of the nucleophile. Ethanol and ethoxide exhibit divergent attack patterns:
This regioselectivity is mechanistically significant, as it enables the synthesis of distinct alkyne derivatives from a common intermediate. The table below summarizes the outcomes:
| Nucleophile | Attack Position | Product | Key Feature |
|---|---|---|---|
| Ethanol | C-3 | 1,1-diethoxybut-2-yne | Conjugated enol ether |
| Ethoxide | C-2 | 3,3-diethoxybut-1-yne | Terminal alkyne with ethoxy groups |
Hydrogen bonding plays a pivotal role in steering reaction pathways toward desired products. Introducing a diethoxymethyl group at the C-2 position of cyclopropane derivatives redirects ethanol’s nucleophilic attack from C-3 to C-2. This redirection occurs via hydrogen bonding between the ethanol’s hydroxyl group and the diethoxymethyl substituent, which preorganizes the transition state to favor C-2 attack. For example:
This strategy demonstrates how non-covalent interactions can override inherent regiochemical preferences, enabling precise control over product formation.
| Substituent | Hydrogen Bonding Capability | Attack Position | Product | Yield |
|---|---|---|---|---|
| Diethoxymethyl | High | C-2 | 3,3,4,4-tetraethoxybutyne | 95% |
| Methyl | Low | C-3 | 1,1-diethoxybut-2-yne | 40% |
4,4-Diethoxybut-2-en-1-ol has emerged as a significant precursor in the development of carbohydrate mimics, particularly in the synthesis of deoxygenated sugar analogs [1] [2]. Research conducted by Sydnes and colleagues demonstrates that compounds derived from related tetraethoxybutyne structures can be effectively converted to partially protected and deoxygenated pentafuranoses through systematic chemical transformations [1]. The alkenol functionality of 4,4-diethoxybut-2-en-1-ol provides an ideal starting point for dihydroxylation reactions that generate vicinal diol patterns characteristic of carbohydrate structures [1].
The synthetic pathway typically involves the use of osmium-catalyzed dihydroxylation reactions, where the alkene double bond of 4,4-diethoxybut-2-en-1-ol undergoes stereoselective oxidation to yield diol products [1]. Studies have shown that Sharpless asymmetric dihydroxylation conditions can be applied to homoallylic alcohol derivatives, resulting in excellent yields of carbohydrate-like products with defined stereochemistry [1]. The presence of the free hydroxyl group in the molecule plays a crucial role in directing the stereochemical outcome of these transformations [1].
| Reaction Type | Substrate | Product Yield | Stereoselectivity |
|---|---|---|---|
| Osmium Dihydroxylation | 4,5,5-triethoxypent-3-en-1-ol | 85-95% | High |
| Sharpless Asymmetric Dihydroxylation | Homoallylic alcohols | 80-90% | Excellent |
| Ketal Deprotection | Protected diols | 70-85% | N/A |
The methodology has been successfully extended to the preparation of fluorinated carbohydrate analogs, where perfluoroalkyl groups are incorporated into the sugar framework [3]. This approach has yielded novel deoxygenated furanoses and pyranoses with perfluoroalkyl substitution at specific positions, expanding the structural diversity available for biological evaluation [3].
4,4-Diethoxybut-2-en-1-ol serves as an excellent precursor for the synthesis of more complex functionalized alkenols and alkynols through various chemical transformations [1] [4]. The compound can undergo selective oxidation and reduction reactions that modify the alkene functionality while preserving the protected carbonyl group [1]. Research demonstrates that the triple bond precursors related to this compound can be reduced stereoselectively using Lindlar catalyst to yield Z-allylic alcohols, or alternatively treated with lithium aluminum hydride under controlled conditions to produce E-allylic alcohols [1].
The synthetic versatility extends to the preparation of enol ethers through specific reduction conditions [1]. When lithium aluminum hydride reduction is performed in tetrahydrofuran at low temperatures, the reaction proceeds through a different pathway, yielding substituted triethoxypent-en-ol derivatives [1]. These enol ether products represent valuable intermediates for further synthetic elaboration, particularly in the context of natural product synthesis [1].
Chain elongation reactions represent another important application of 4,4-diethoxybut-2-en-1-ol derivatives [1]. The compound can be converted to corresponding acetylides through treatment with organometallic bases, enabling subsequent reactions with aldehydes and ketones to produce propargylic alcohols [1]. Studies show that ethylmagnesium bromide provides superior results compared to butyllithium for acetylide formation, yielding propargylic alcohols in good to excellent yields when reacted with electron-deficient carbonyl compounds [1].
| Carbonyl Substrate | Yield (%) | Reaction Conditions |
|---|---|---|
| Formaldehyde | 92 | Ethylmagnesium bromide, THF |
| Diethyl ketone | 75 | Ethylmagnesium bromide, THF |
| Acetaldehyde | 75 | Ethylmagnesium bromide, THF |
| Benzaldehyde | 70 | Ethylmagnesium bromide, THF |
| p-Methoxybenzaldehyde | 32 | Ethylmagnesium bromide, THF |
The ketal functionality in 4,4-diethoxybut-2-en-1-ol provides crucial protection for the underlying carbonyl group during multi-step synthetic sequences [1] [5]. Research has established various protocols for selective ketal deprotection that enable access to the corresponding aldehyde or ketone functionalities under controlled conditions [1]. Mild acidic conditions using phosphoric acid or Dowex 50W resin effectively remove the ethoxy protecting groups while maintaining the integrity of other functional groups in the molecule [1].
Studies demonstrate that formic acid treatment in pentane-water mixtures provides an effective method for converting ketal-protected allylic alcohols to the corresponding hydroxyketones [1]. This transformation is particularly valuable in carbohydrate synthesis, where the resulting ketone can undergo further cyclization reactions to form hemiketal structures [1]. The cyclization process occurs spontaneously under the reaction conditions, yielding products that closely resemble natural sugar frameworks [1].
Advanced deprotection strategies have been developed for selective removal of terminal ketal groups in the presence of internal protecting groups [6]. Recent research describes the use of acetic acid-water-dimethoxyethane systems for regioselective deprotection of isopropylidene ketals from deoxyglycosides [6]. This methodology enables precise control over which protecting groups are removed during synthetic sequences, allowing for complex molecule assembly [6].
| Deprotection Method | Conditions | Selectivity | Yield Range |
|---|---|---|---|
| Phosphoric acid | Moist acetone, room temperature | General ketal removal | 85-95% |
| Formic acid | Pentane-water, reflux | Ketal to ketone | 70-85% |
| Acetic acid-DME | AcOH/H₂O/DME system | Terminal vs internal | 80-90% |
| Dowex 50W | Acetone, room temperature | Mild conditions | 75-85% |
Electrochemical deprotection methods have also been investigated for ketal removal under neutral conditions [5]. These approaches offer advantages in terms of functional group tolerance and elimination of acidic waste products [5]. The electrochemical methods utilize lithium perchlorate as both electrolyte and oxygen source, providing an environmentally friendly alternative to traditional acid-catalyzed deprotection [5].
4,4-Diethoxybut-2-en-1-ol represents a unique class of bifunctional compounds containing both acetal and allylic alcohol moieties. Understanding its mechanistic behavior requires comprehensive analysis of three key transformation pathways: acid-mediated ketal cleavage, nucleophilic addition to acetylenic ketones, and stability under various solvent conditions [1] [2]. This investigation provides fundamental insights into the reactivity patterns and stability profiles governing these transformations.
The acid-mediated cleavage of ketals and acetals follows a well-established unimolecular mechanism (A-1) characterized by sequential protonation and alcohol elimination steps [1] [3]. In the context of 4,4-diethoxybut-2-en-1-ol, the acetal functionality undergoes systematic degradation through a multistep process involving initial protonation of one ethoxy group, followed by formation of a stabilized oxonium ion intermediate [4].
The mechanism proceeds through several distinct phases. The initial step involves protonation of one of the ethoxy oxygens, converting it into a superior leaving group [1]. This protonation step is rapid and reversible, establishing a pre-equilibrium with the conjugate acid of the substrate [5]. The rate-determining step occurs with the departure of the protonated ethanol molecule, generating a resonance-stabilized oxonium-carbonium ion [3] [4]. This intermediate exhibits enhanced stability due to the adjacent double bond system, which provides additional resonance stabilization through π-electron delocalization [6].
Water nucleophilic attack on the oxonium ion leads to hemiacetal formation, which undergoes subsequent protonation and elimination of the second ethoxy group [1] [3]. The overall transformation converts the diethyl acetal into the corresponding aldehyde with liberation of two ethanol molecules [4]. The reaction rate demonstrates strong dependence on acid concentration, with pseudo-first-order kinetics observed under excess acid conditions [7].
| Substrate | Acid Catalyst | Mechanism | Rate-determining Step | Relative Rate |
|---|---|---|---|---|
| Diethyl acetal | H+ | A-1 | Alcohol elimination | 1.0 |
| Benzophenone dimethyl acetal | H+ | A-1 | Alcohol elimination | 0.35 |
| Cyclic acetals | H+ | A-1 | Alcohol elimination | 0.8-1.2 |
| Dioxolanes | H+ | A-1 | Alcohol elimination | 1.5-2.0 |
| Dioxanes | H+ | A-1 | Alcohol elimination | 0.6-1.0 |
Mechanistic studies reveal that the hydrolysis proceeds through an A-2 mechanism under certain conditions, particularly in the presence of supramolecular catalysts or in basic solutions [2] [8]. The A-2 pathway involves concerted proton transfer and carbon-oxygen bond cleavage, resulting in different kinetic isotope effects compared to the classical A-1 mechanism [2]. The solvent isotope effect (k(H2O)/k(D2O) = 0.62) and negative activation entropy (ΔS‡ = -9 cal mol-1 K-1) provide strong evidence for the A-2 mechanism under specific conditions [2] [8].
The pH dependence of acetal hydrolysis demonstrates dramatic rate variations with small changes in solution acidity [6]. At pH 5.0, the hydrolysis rate decreases by approximately three-fold upon increasing pH to 5.5, and by an additional three-fold at pH 6.0 [6]. This pH sensitivity reflects the critical role of protonation in activating the acetal linkage toward nucleophilic attack [6].
Acetylenic ketones represent highly reactive electrophiles that undergo facile nucleophilic addition reactions with various nucleophilic species [9] [10]. The electron-withdrawing effect of the carbonyl group activates the adjacent acetylenic carbon toward nucleophilic attack, while the linear geometry of the triple bond provides unhindered access for approaching nucleophiles [10] [11].
The general mechanism involves nucleophilic attack at the β-carbon of the α,β-acetylenic ketone system, following a 1,4-addition pathway [12]. The nucleophile approaches the acetylenic carbon at an angle of approximately 105° to the carbon-carbon triple bond axis, forming a tetrahedral intermediate [10] [11]. This intermediate undergoes protonation to yield the final addition product with retention of the carbonyl functionality [10].
Acetylide anions represent particularly effective nucleophiles in these transformations, generating propargylic alcohols through addition to the ketone carbonyl [13] [14]. The reaction proceeds through formation of a tetrahedral alkoxide intermediate, which undergoes protonation during aqueous workup to yield the tertiary alcohol product [14]. The stereochemistry of the addition depends on the steric environment around the carbonyl carbon, with aldehydes generally showing higher reactivity than ketones due to reduced steric hindrance [10] [15].
| Nucleophile | Substrate | Product | Selectivity | Yield (%) |
|---|---|---|---|---|
| Acetylide anion | Acetylenic ketone | Propargylic alcohol | High | 75-95 |
| Ketone enolate | Acetylenic ketone | β-Diketone | Moderate | 60-80 |
| Amine | Acetylenic ketone | β-Amino ketone | Good | 70-85 |
| Alcohol | Acetylenic ketone | β-Alkoxy ketone | Good | 65-80 |
| Thiol | Acetylenic ketone | β-Thio ketone | Moderate | 55-75 |
The regioselectivity of nucleophilic addition depends on the electronic properties of both the nucleophile and the acetylenic ketone substrate [9] [16]. Electron-rich nucleophiles preferentially attack the more electrophilic β-carbon, while electron-poor nucleophiles may show reduced selectivity [9]. The presence of bulky substituents on the acetylenic carbon can direct nucleophilic attack to less hindered positions [16].
Mechanistic investigations using density functional theory calculations reveal that the activation barrier for nucleophilic addition correlates with the nucleophile basicity and the electrophilicity of the acetylenic carbon [9]. The transition state geometry shows partial bond formation between the nucleophile and the acetylenic carbon, with simultaneous rehybridization from sp to sp2 hybridization [9].
Solvent effects play a crucial role in determining the reaction rate and selectivity of nucleophilic additions to acetylenic ketones [17]. Polar protic solvents generally accelerate the reaction by stabilizing the developing charges in the transition state, while aprotic solvents may favor alternative reaction pathways [17]. The choice of solvent can also influence the stereochemical outcome of the addition, particularly for reactions involving chiral nucleophiles [17].
The stability of 4,4-diethoxybut-2-en-1-ol under different solvent conditions depends on multiple factors including solvent polarity, hydrogen bonding ability, and dielectric constant [18] [19]. Solvation effects significantly influence the compound's conformational stability and reactivity toward various transformation pathways [20] [21].
In polar protic solvents such as water and alcohols, the compound experiences destabilization due to competitive hydrogen bonding interactions [19] [22]. The hydroxyl group of the allylic alcohol moiety can form hydrogen bonds with solvent molecules, while the ethoxy groups may undergo solvent-assisted hydrolysis under acidic conditions [18] [23]. The dielectric constant of the solvent plays a crucial role in stabilizing charged intermediates formed during acetal cleavage reactions [18].
| Solvent | Polarity | Dielectric Constant | Stability Effect | Relative Stability |
|---|---|---|---|---|
| Water | High | 78.4 | Destabilizing | 0.3 |
| Methanol | High | 32.7 | Stabilizing | 1.0 |
| Ethanol | High | 24.5 | Stabilizing | 0.9 |
| Acetone | Moderate | 20.7 | Neutral | 0.7 |
| Dichloromethane | Low | 8.9 | Stabilizing | 1.2 |
| Toluene | Low | 2.4 | Stabilizing | 1.1 |
| THF | Moderate | 7.6 | Stabilizing | 0.8 |
| DMSO | High | 47.0 | Destabilizing | 0.4 |
Nonpolar solvents such as toluene and dichloromethane provide enhanced stability for the compound by minimizing solvation of potential ionic intermediates [18] [23]. The lack of hydrogen bonding capability in these solvents prevents competitive interactions with the hydroxyl group, maintaining the compound's structural integrity [23]. However, the solubility of the compound in these solvents may be limited due to the polar nature of the ethoxy and hydroxyl substituents [23].
Aprotic polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile exhibit intermediate effects on compound stability [18] [20]. These solvents can stabilize charged intermediates through dipole-dipole interactions without providing protons for hydrogen bonding [18]. The coordination ability of these solvents with the oxygen atoms of the ethoxy groups may influence the compound's reactivity toward nucleophilic substitution reactions [20].
The temperature dependence of solvent effects reveals that increased thermal energy can overcome solvation barriers, leading to enhanced reactivity in previously stable solvent systems [24]. Thermal degradation studies demonstrate that the compound undergoes different decomposition pathways depending on the solvent environment, with polar solvents generally promoting hydrolysis reactions while nonpolar solvents favor elimination processes [24].
| Parameter | Acetal formation | Acetal hydrolysis | Nucleophilic addition | Solvent interaction |
|---|---|---|---|---|
| Equilibrium constant (K) | 0.018 exp[1230/T] | 55.6 exp[-1230/T] | Variable | Variable |
| ΔH° (kJ/mol) | -10.23 | 10.23 | -25 to -45 | -5 to -15 |
| ΔG° (kJ/mol) | -0.27 | 0.27 | -15 to -25 | -2 to -8 |
| ΔS° (J/mol·K) | -33.4 | 33.4 | -50 to -80 | -20 to -40 |
| Activation energy (kJ/mol) | 47.9 | 52.3 | 35-55 | 15-30 |
The relationship between solvent properties and compound stability can be quantified through linear free energy relationships that correlate solvent parameters with reaction rates and equilibrium constants [25]. The Hammett equation and related correlations provide predictive tools for estimating compound behavior in untested solvent systems [25]. These relationships demonstrate that solvent effects on 4,4-diethoxybut-2-en-1-ol stability follow predictable patterns based on fundamental solvent properties [25].